6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
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Overview
Description
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a fluorinated derivative of tetrahydrocarbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the fluorination of a suitable precursor, such as 1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole. The fluorination reaction can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
- 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Uniqueness
6-Fluoro-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to the presence of both fluorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H16FN |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
6-fluoro-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16FN/c1-14(2)7-3-4-10-11-8-9(15)5-6-12(11)16-13(10)14/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI Key |
JGDOGZVQAJJULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1NC3=C2C=C(C=C3)F)C |
Origin of Product |
United States |
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